![molecular formula C21H29N3O3S2 B2842263 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 933024-96-5](/img/structure/B2842263.png)

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

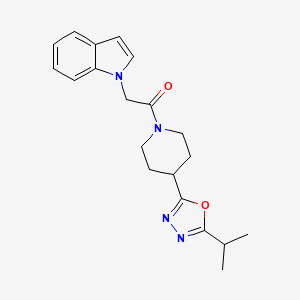

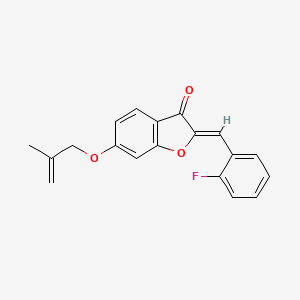

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a benzo[e][1,2,4]thiadiazinyl radical, which is a stable free radical . These radicals can be modified more widely and more easily through simple substitution changes .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a stable free radical. The structure of similar compounds has been established using techniques like NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of a stable free radical and multiple functional groups. The benzo[e][1,2,4]triazinyl radicals are known to have a wide range of applications in functional materials .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its chemical structure and morphology. The properties of similar compounds, such as benzo[e][1,2,4]triazinyl radicals, can be modified more widely and more easily through simple substitution changes .科学的研究の応用

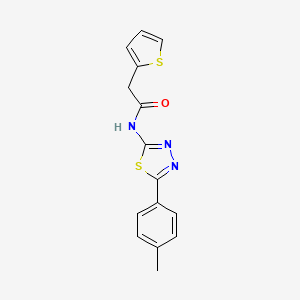

Synthesis and Insecticidal Applications

Research has explored the synthesis of various heterocycles incorporating a thiadiazole moiety, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for creating compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These synthesized compounds are part of broader efforts to develop new chemical agents that can effectively manage agricultural pests while minimizing environmental impact (Fadda et al., 2017).

Heterocyclic Synthesis

The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions has been demonstrated. This process showcases the efficiency of using these compounds as starting materials for creating diverse heterocyclic structures, including 2-iminothiazoles and thioparabanic acids, highlighting the importance of thioureido-acetamides in medicinal chemistry and drug design for their potential therapeutic applications (Schmeyers & Kaupp, 2002).

Antitumor Activity

The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles has been researched for their antitumor and antioxidant evaluation. These compounds, developed through the reaction of 2-amino-1,3,4-thiadiazole with various reagents, have shown promising activities against certain cancer cell lines, showcasing the potential of thiadiazole derivatives in cancer therapy (Hamama et al., 2013).

Antimicrobial Agents

Studies have focused on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds have been evaluated in vitro against various bacterial and fungal strains, indicating the role of thiadiazole derivatives in developing new antimicrobial agents to combat resistant microbial strains (Sah et al., 2014).

特性

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-2-3-15-24-18-11-7-8-12-19(18)29(26,27)23-21(24)28-16-20(25)22-14-13-17-9-5-4-6-10-17/h7-9,11-12H,2-6,10,13-16H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZHMCBZOHTIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)

![2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide](/img/structure/B2842183.png)

![1-(2-methylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842185.png)

![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2842192.png)

![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)

![N-[(furan-2-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)

![N-[(4-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2842203.png)